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Introduction
Anticancer Agent 103, internally designated as Cisplatin (cis-diamminedichloroplatinum(II)), is

a platinum-based chemotherapeutic agent widely used in the treatment of various solid tumors,

including ovarian, testicular, bladder, lung, head and neck cancers.[1][2] Its primary mechanism

of action involves binding to DNA, where it forms intra- and inter-strand crosslinks, primarily

with purine bases.[1][2][3] This DNA damage disrupts replication and transcription, ultimately

leading to cell cycle arrest and apoptosis (programmed cell death) in rapidly dividing cancer

cells.

These application notes provide a comprehensive overview of the dosage, administration, and

experimental protocols for using Anticancer Agent 103 (Cisplatin) in preclinical murine cancer

models.

Mechanism of Action and Signaling Pathway
Upon entering a cell, the low intracellular chloride concentration causes the chloride ligands of

Cisplatin to be replaced by water molecules in a process called aquation. This activated,

positively charged form of the drug can then bind to the N7 reactive centers on purine bases,

primarily guanine. The formation of 1,2-intrastrand d(GpG) adducts is the most common lesion,

accounting for the majority of its cytotoxic effects.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b12402097?utm_src=pdf-interest
https://www.benchchem.com/product/b12402097?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4146684/
https://www.ncbi.nlm.nih.gov/books/NBK547695/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4146684/
https://www.ncbi.nlm.nih.gov/books/NBK547695/
https://en.wikipedia.org/wiki/Cisplatin
https://www.benchchem.com/product/b12402097?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12402097?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This DNA damage triggers a cascade of cellular responses. DNA repair mechanisms are

activated, and if the damage is irreparable, signaling pathways are initiated that lead to

apoptosis. Key pathways involved include the activation of ATR (Ataxia Telangiectasia and

Rad3-related protein) and p53, as well as the c-Jun N-terminal kinase (JNK) and p38 mitogen-

activated protein kinase (MAPK) pathways, which converge to activate caspases, the

executioners of apoptosis.
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Caption: Simplified signaling pathway of Cisplatin-induced apoptosis.

Dosage and Administration in Mice
The dosage of Cisplatin in mice varies significantly depending on the tumor model, mouse

strain, administration route, and the specific research goal (e.g., efficacy vs. toxicity studies).

Doses can range from low, sub-therapeutic levels to lethal doses. It is crucial to perform dose-

finding studies for each new experimental setup.

Summary of Dosing Regimens
The following table summarizes common dosing regimens for Anticancer Agent 103
(Cisplatin) cited in preclinical mouse studies.
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Dosage
Route of

Administration

Mouse Model /

Purpose

Dosing

Schedule
Reference(s)

5 mg/kg
Intraperitoneal

(IP)

Mammary tumor

growth model

(FVB/N-Tg)

Single bolus

injection on Day

0

2.0 - 7.5 mg/kg
Intraperitoneal

(IP)

General

xenograft models

Every other day

for 3-4

treatments

3.0 mg/kg
Intraperitoneal

(IP)

Small cell lung

cancer xenograft

(H526)

Single high-dose

treatment

1.5 mg/kg
Intraperitoneal

(IP)

Small cell lung

cancer xenograft

(H526)

Pretreatment to

induce

resistance

5 mg/kg
Intraperitoneal

(IP)

Ovarian cancer

orthotopic model

(SKOV3-Luc)

Weekly bolus

injection

7 mg/kg
Intraperitoneal

(IP)

Cisplatin-induced

kidney injury

model

Once a week for

4 weeks

8 - 14 mg/kg
Intraperitoneal

(IP)

Gastrointestinal

toxicity study

(B6D2F1)

Single sub-lethal

dose

10 - 13 mg/kg
Intraperitoneal

(IP)

Acute

nephrotoxicity

model

Single high dose

>20 mg/kg
Intraperitoneal

(IP)

Lethal dose /

Standard AKI

model

Single lethal

dose

0.3 mg/kg Intravenous (IV) LNCaP prostate

cancer xenograft

Not specified
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(nanoparticle

formulation)

Preparation and Administration Protocols
Reconstitution: Cisplatin is typically supplied as a lyophilized powder or a sterile solution.

Reconstitute the powder with sterile 0.9% NaCl (saline) solution to the desired stock

concentration. Do not use dextrose solutions, as they can cause Cisplatin degradation. Protect

the solution from light.

Administration Routes:

Intraperitoneal (IP) Injection: This is the most common route for preclinical studies in mice

due to its relative ease and rapid systemic absorption.

Intravenous (IV) Injection: Typically via the tail vein, this route provides immediate and

complete bioavailability. It requires more technical skill than IP injection.

Protocol for Intraperitoneal (IP) Injection:

Animal Restraint: Properly restrain the mouse to expose the abdomen.

Injection Site: Identify the lower right or left quadrant of the abdomen, avoiding the midline to

prevent damage to the bladder or cecum.

Injection: Using a 25-27 gauge needle, lift the skin and penetrate the peritoneal wall at a 15-

20 degree angle. Aspirate gently to ensure no fluid (urine, blood) is drawn, then inject the

prepared Cisplatin solution.

Volume: The injection volume should typically not exceed 10 mL/kg of the mouse's body

weight.

Experimental Protocol: Tumor Xenograft Efficacy
Study
This protocol outlines a typical workflow for evaluating the antitumor efficacy of Anticancer
Agent 103 (Cisplatin) in a subcutaneous tumor xenograft model.
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1. Animal Acclimatization
(1-2 weeks)

2. Tumor Cell Implantation
(Subcutaneous)

3. Tumor Growth Monitoring
(Calipers)

4. Randomization into Groups
(e.g., Vehicle, Cisplatin)

Tumors reach
~100-200 mm³

5. Treatment Administration
(IP or IV)

6. Continued Monitoring
(Tumor Volume, Body Weight, Clinical Signs)

7. Endpoint Determination
(e.g., Tumor size limit, study duration)

Monitor for pre-defined
endpoint criteria

8. Euthanasia & Tissue Collection
(Tumor, Kidneys, etc.)

9. Data Analysis
(Tumor Growth Inhibition, Statistical Analysis)

Click to download full resolution via product page

Caption: General workflow for a mouse xenograft efficacy study.
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Methodology:

Cell Culture: Culture the desired human cancer cell line (e.g., A549 lung cancer, ME-180

cervical cancer) under standard conditions.

Animal Model: Use immunocompromised mice (e.g., athymic nude or NOD/SCID) to prevent

rejection of human tumor cells. Allow mice to acclimatize for at least one week before the

experiment.

Tumor Implantation: Harvest cancer cells during their exponential growth phase. Resuspend

cells in a sterile medium (like PBS or Matrigel) at a concentration of approximately 1x10⁶ to

1x10⁷ cells per 0.1 mL. Inject the cell suspension subcutaneously into the flank of each

mouse.

Tumor Monitoring and Randomization:

Monitor tumor growth every 2-3 days using digital calipers. Calculate tumor volume using

the formula: Volume = (Length × Width²) / 2.

When tumors reach a predetermined size (e.g., 100-200 mm³), randomly assign mice into

treatment groups (e.g., vehicle control, Cisplatin treatment).

Drug Administration:

Prepare Anticancer Agent 103 (Cisplatin) and vehicle control (e.g., 0.9% saline)

solutions.

Administer the treatment according to the selected dosing schedule and route (e.g., 5

mg/kg IP, weekly).

Efficacy and Toxicity Monitoring:

Continue to measure tumor volume and mouse body weight 2-3 times per week.

Monitor mice daily for clinical signs of toxicity, such as weight loss (>20%), lethargy, ruffled

fur, or labored breathing.

Endpoint and Data Collection:
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The study endpoint is reached when tumors in the control group reach a maximum

allowed size, a predetermined time point is reached, or signs of excessive toxicity are

observed.

Euthanize all mice and collect tumors and other relevant tissues (e.g., kidneys for toxicity

assessment).

Data Analysis:

Calculate Tumor Growth Inhibition (TGI) for the treatment group compared to the vehicle

control.

Analyze differences in tumor volume and body weight between groups using appropriate

statistical methods (e.g., ANOVA, t-test).

Safety and Handling
Cisplatin is a potent cytotoxic and mutagenic agent. Appropriate personal protective equipment

(PPE), including double gloves, a lab coat, and eye protection, must be worn at all times when

handling the compound. All preparation should be done in a certified biological safety cabinet

or fume hood. All contaminated materials must be disposed of as hazardous cytotoxic waste

according to institutional guidelines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b12402097#anticancer-agent-103-dosage-and-
administration-in-mice]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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